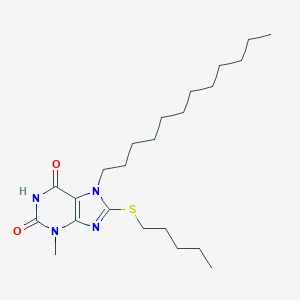![molecular formula C35H32N2O10S5 B406263 2,3,4',5'-tetramethoxycarbonyl-6-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-8-ethoxy-5,5-dimethyl-5,6-dihydro- spiro[1H-thiopyrano[2,3-c]quinoline-1,2'-(1',3'-dithiole)]](/img/structure/B406263.png)
2,3,4',5'-tetramethoxycarbonyl-6-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-8-ethoxy-5,5-dimethyl-5,6-dihydro- spiro[1H-thiopyrano[2,3-c]quinoline-1,2'-(1',3'-dithiole)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4’,5’-tetramethoxycarbonyl-6-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-8-ethoxy-5,5-dimethyl-5,6-dihydro-spiro[1H-thiopyrano[2,3-c]quinoline-1,2’-(1’,3’-dithiole)] is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
The synthesis of 2,3,4’,5’-tetramethoxycarbonyl-6-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-8-ethoxy-5,5-dimethyl-5,6-dihydro-spiro[1H-thiopyrano[2,3-c]quinoline-1,2’-(1’,3’-dithiole)] involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core quinoline structure, followed by the introduction of the thiopyrano and dithiole moieties. The final steps involve the addition of the benzothiazolylsulfanyl and ethoxy groups. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinoline derivatives and spiro compounds. What sets 2,3,4’,5’-tetramethoxycarbonyl-6-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-8-ethoxy-5,5-dimethyl-5,6-dihydro-spiro[1H-thiopyrano[2,3-c]quinoline-1,2’-(1’,3’-dithiole)] apart is its combination of functional groups, which may confer unique chemical and biological properties. Similar compounds might include:
- 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate
- tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C35H32N2O10S5 |
|---|---|
Molekulargewicht |
801g/mol |
IUPAC-Name |
tetramethyl 6'-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-8'-ethoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C35H32N2O10S5/c1-8-47-17-13-14-18-20(15-17)37(22(38)16-48-33-36-19-11-9-10-12-21(19)49-33)34(2,3)28-23(18)35(24(29(39)43-4)25(50-28)30(40)44-5)51-26(31(41)45-6)27(52-35)32(42)46-7/h9-15H,8,16H2,1-7H3 |
InChI-Schlüssel |
BHNKQFHONSZWGK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C3=C(C(N2C(=O)CSC4=NC5=CC=CC=C5S4)(C)C)SC(=C(C36SC(=C(S6)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)C3=C(C(N2C(=O)CSC4=NC5=CC=CC=C5S4)(C)C)SC(=C(C36SC(=C(S6)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-1-[[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione](/img/structure/B406181.png)

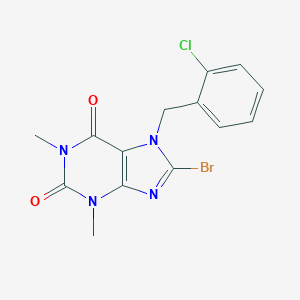
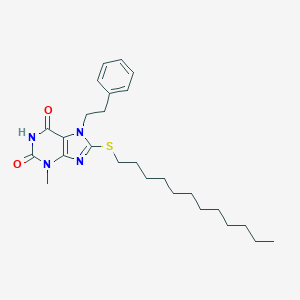
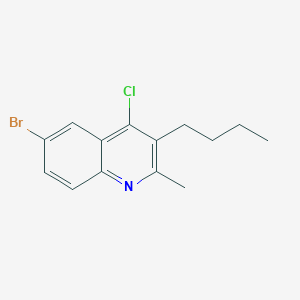
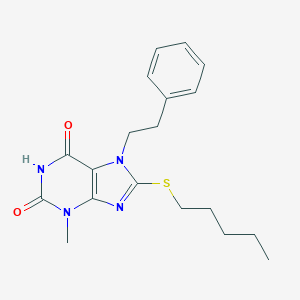
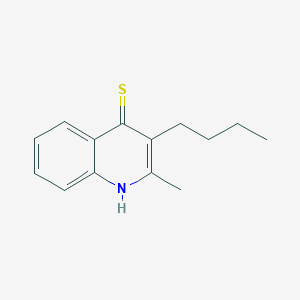
![6-(Ethyloxy)-2-methyl-3-{[4-(methyloxy)phenyl]methyl}quinolin-4-yl hydrosulfide](/img/structure/B406190.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406192.png)
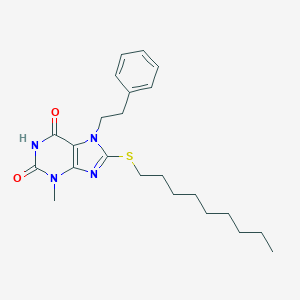

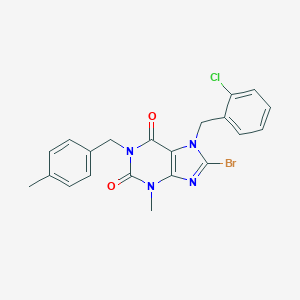
![2-(Dichloromethyl)-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B406198.png)
